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Compound of Interest |

(4-Chloro-1,2-
Compound Name:
phenylene)dimethanol
CAS No.: 110706-49-5
Cat. No.: B1588827

Executive Summary

Compound Identity: (4-Chloro-1,2-phenylene)dimethanol CAS Registry Number: 110706-49-
5 Synonyms: 4-Chloro-1,2-benzenedimethanol; 4-Chlorophthalyl alcohol Molecular Formula: C

H
ClO
Exact Mass: 172.03 g/mol

This technical guide provides a comprehensive spectroscopic analysis of (4-Chloro-1,2-
phenylene)dimethanol, a critical intermediate derived from the reduction of 4-chlorophthalic
anhydride. It serves as a bifunctional building block in the synthesis of specialized polymers
(polyesters, polyurethanes) and pharmacophores requiring a halogenated benzyl alcohol
scaffold. The guide details the structural characterization via NMR, IR, and MS, emphasizing
the differentiation from its non-chlorinated parent and potential regioisomers.

Structural Characterization Strategy

The characterization logic relies on detecting the symmetry-breaking effect of the chlorine
substituent on the ortho-benzenedimethanol core. Unlike the parent 1,2-benzenedimethanal,

which possesses a
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axis of symmetry rendering the two hydroxymethyl groups equivalent, the 4-chloro derivative is
asymmetric. This results in distinct spectroscopic signatures, particularly in proton and carbon
NMR.[1]

Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the
compound.
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Figure 1: Analytical workflow for structural validation.

Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the chlorine atom at position 4 desymmetrizes the molecule. In the parent
1,2-benzenedimethanol, the two methylene (-CH

-) groups appear as a single signal. In the 4-chloro derivative, they are chemically non-
equivalent (one is meta to Cl, the other para to Cl), though accidental overlap may occur
depending on the solvent.

Predicted

H NMR Data (400 MHz, DMSO-d

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9182083/
https://www.benchchem.com/product/b1588827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Position

Type

(ppm)

Multiplicity

(Hz)

Assignment
Logic

Ar-H3

Aromatic

7.35-7.40

Ortho to ClI,
meta to CH

OH. Small
coupling to
H5.

Ar-H5

Aromatic

7.25-7.30

dd

8.0,2.0

Ortho to ClI,
ortho to H6.
Large
coupling to
H6, small to
H3.

Ar-H6

Aromatic

7.40 -7.45

8.0

Meta to ClI,
ortho to CH

OH.

OH

Hydroxyl

5.10-5.20

t (br)

5.5

Exchangeabl
e. Triplet if
coupled to
CH

C(1)-CH

Benzylic

4.50 - 4.55

5.5

Para to ClI.

C(2)-CH

Benzylic

4.56 - 4.60

5.5

Meta to CI.
Slightly
deshielded
relative to
C(2).

Note: Chemical shifts are estimated based on substituent increments applied to the 1,2-

benzenedimethanol scaffold (
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)

The key diagnostic is the splitting of the aromatic region into an AMX or ABC system.

H NMR Interpretation Guide

Aromatic Region (7.2 - 7.5 ppm): Look for a doublet with a small coupling constant (~2 Hz)
corresponding to the proton between the Cl and the hydroxymethyl group (H3). This confirms
the 1,2,4-substitution pattern.[2]

Benzylic Region (4.5 - 4.6 ppm): In high-resolution fields (>400 MHz), the single methylene
peak observed in the parent compound will broaden or split into two closely spaced signals
due to the inequivalent electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the chlorine substitution via the

characteristic isotope pattern.

lonization Mode: Electron Impact (El) or ESI (+).

Molecular lon (M

): 172 m/z.

Isotope Pattern: The presence of one chlorine atom dictates an M (172) and M+2 (174)
signal ratio of approximately 3:1.

Fragmentation (EI):

[¢]

m/z 154 (M - 18): Loss of H

O. Common for diols, forming a cyclic ether (isobenzofuran derivative) or aldehyde
intermediate.

[¢]

m/z 137 (M - 35): Loss of Cl.

o

m/z 123 (M - 49): Loss of CH

Cl (complex rearrangement).
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Infrared Spectroscopy (IR)

e O-H Stretch: 3200-3400 cm

(Broad, strong). Indicates hydrogen-bonded alcohols.

e C-H Stretch (Aromatic): 3000-3100 cm

(Weak).

e C-H Stretch (Aliphatic): 2850-2950 cm

(Medium). Methylene groups.

e C=C Ring Stretch: 1450-1600 cm

e C-CI Stretch: 1050-1090 cm

. This band distinguishes the product from the non-chlorinated parent (1,2-
benzenedimethanol).

Experimental Protocols
Sample Preparation for NMR

To ensure sharp resolution of the hydroxyl protons and accurate integration, proper sample
preparation is vital.

e Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCI

o Reasoning: Benzenedimethanols are often sparingly soluble in chloroform. DMSO also
reduces the rate of hydroxyl proton exchange, allowing for the observation of coupling
between the OH and CH

protons (triplet splitting), which is a confirmation of primary alcohol integrity.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g.,
LiCl, Al salts) remaining from the reduction step.

Synthesis Context & Impurity Profiling

The compound is typically synthesized by the reduction of 4-chlorophthalic anhydride using
Lithium Aluminum Hydride (LiAIH

) or Borane (BH
).
o Key Impurity: Unreduced or partially reduced species (e.g., 4-chlorophthalide).

» Detection: Look for a carbonyl stretch in the IR (~1750 cm

) or a lactone signal in the NMR (CH

singlet at ~5.3 ppm).

(4-Chloro-1,2-phenylene)dimethanol
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>
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Figure 2: Synthesis pathway and potential impurity formation.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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